[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
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Overview
Description
[3-(3-Methoxyphenyl)-1-bicyclo[111]pentanyl]hydrazine is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the formation of the bicyclo[1.1.1]pentane core followed by the introduction of the methoxyphenyl and hydrazine groups. One common method involves the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. The TCP undergoes a ring-opening reaction initiated by triethylborane, followed by the addition of the methoxyphenyl group and subsequent hydrazine substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with various biomolecules, potentially inhibiting enzyme activity or altering receptor function. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but differs in its core structure, which is a naphthalene ring instead of a bicyclo[1.1.1]pentane.
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine: This compound also contains a methoxyphenyl group but has a tricyclo[3.3.1.13,7]decan-1-amine core.
Uniqueness
The uniqueness of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine lies in its bicyclo[1.1.1]pentane core, which imparts high stability and rigidity to the molecule. This structural feature distinguishes it from other compounds with similar functional groups but different core structures.
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-10-4-2-3-9(5-10)11-6-12(7-11,8-11)14-13/h2-5,14H,6-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXCHQYOWQPARO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C23CC(C2)(C3)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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